molecular formula C23H31NO6 B609385 Myxopyronin A CAS No. 88192-98-7

Myxopyronin A

Cat. No. B609385
CAS RN: 88192-98-7
M. Wt: 417.5
InChI Key: XIBGXHNKXPLLAN-YDDADCBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxopyronin A is a bacterial RNA polymerase (RNAP) inhibitor.

Scientific Research Applications

RNA Polymerase Inhibition

Myxopyronin A, an alpha-pyrone antibiotic, is known for its ability to inhibit bacterial RNA polymerase (RNAP). Studies have shown that it interacts with the RNAP "switch region", which is essential for the opening and closing of the RNAP active center cleft. This interaction prevents RNAP from binding with promoter DNA, thus interfering with transcription initiation. The unique target site of Myxopyronin A, distinct from those of other RNAP inhibitors, makes it a valuable compound for broad-spectrum antibacterial therapy (Mukhopadhyay et al., 2008).

Mutasynthesis and Chemical Diversity

Advanced mutasynthesis approaches have been utilized to derive novel derivatives of Myxopyronin A, enhancing its potential as a broad-spectrum antibacterial agent. By blocking biosynthesis at different stages and feeding mutants with various precursors, researchers have been able to create diverse Myxopyronin derivatives, expanding the chemical space of α-pyrone antibiotics (Sahner et al., 2015).

Novel Drug Target Exploration

Exploration of the Myxopyronin biosynthetic pathway has revealed insights into the molecular basis of its production and the structural differences between Myxopyronin and related compounds. This understanding has paved the way for the production of new Myxopyronin derivatives, highlighting its role as a promising candidate for developing new antibacterial therapeutic agents (Sucipto et al., 2013).

Structural Studies and Mechanism of Action

Structural studies of Myxopyronin have provided insights into its mechanism of action. It binds to a pocket within the RNAP clamp head domain, stabilizing a refolding of the β′-subunit switch-2 segment, which in turn affects DNA template interaction. This understanding is crucial for rational drug design and elucidating the steps in gene expression control (Belogurov et al., 2009).

properties

CAS RN

88192-98-7

Product Name

Myxopyronin A

Molecular Formula

C23H31NO6

Molecular Weight

417.5

IUPAC Name

Methyl N-[(E,5R)-5-[(5E)-5-[(2E,4E)-1-hydroxy-2,5-dimethylocta-2,4-dienylidene]-4,6-dioxopyran-2-yl]hex-1-enyl]carbamate

InChI

InChI=1S/C23H31NO6/c1-6-9-15(2)11-12-17(4)21(26)20-18(25)14-19(30-22(20)27)16(3)10-7-8-13-24-23(28)29-5/h8,11-14,16,26H,6-7,9-10H2,1-5H3,(H,24,28)/b13-8+,15-11+,17-12+,21-20+/t16-/m1/s1

InChI Key

XIBGXHNKXPLLAN-YDDADCBQSA-N

SMILES

O=C(OC)N/C=C/CC[C@H](C1=CC(/C(C(O1)=O)=C(O)/C(C)=C/C=C(C)/CCC)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Myxopyronin A;  Myxopyronin-A;  Myx; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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